molecular formula C19H17N3O4S B2737077 4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid CAS No. 861211-10-1

4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid

Cat. No.: B2737077
CAS No.: 861211-10-1
M. Wt: 383.42
InChI Key: NHODXUAGJYYEDY-UHFFFAOYSA-N
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Description

4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid is a synthetic organic compound featuring a thiazole core substituted with a 4-methylphenyl group, linked via an ethylamino bridge to a 3-nitrobenzoic acid moiety. Its molecular formula is $ \text{C}{20}\text{H}{17}\text{N}{3}\text{O}{4}\text{S} $, with a molecular weight of 383.43 g/mol, and it is registered under CAS number 861211-10-1 .

Properties

IUPAC Name

4-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12-2-4-13(5-3-12)18-21-15(11-27-18)8-9-20-16-7-6-14(19(23)24)10-17(16)22(25)26/h2-7,10-11,20H,8-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHODXUAGJYYEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry. The structural formula can be represented as follows:

C18H20N4O4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

This compound incorporates:

  • A thiazole ring that contributes to its biological activity.
  • An amino group that enhances solubility and bioavailability.
  • A nitro group , which is often associated with increased cytotoxicity against cancer cells.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the thiazole structure can lead to enhanced antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMelanoma0.5Inhibition of tubulin polymerization
Compound BProstate Cancer0.8Induction of apoptosis
Compound CBreast Cancer1.2Cell cycle arrest

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In a series of studies, certain thiazole-integrated compounds demonstrated significant efficacy in reducing seizure activity in animal models, outperforming standard medications like ethosuximide .

Table 2: Anticonvulsant Activity Results

CompoundModel UsedED50 (mg/kg)Efficacy (%)
Compound DPTZ Seizure Model20100% protection
Compound EMES Model15Significant reduction

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific substituents on the thiazole ring significantly influences the biological activity of these compounds. For example:

  • Para-substituted phenyl groups enhance cytotoxicity.
  • The nitro group is crucial for increasing the potency against cancer cells.
  • Variations in the amino side chains can modulate solubility and bioactivity.

Case Studies

  • Study on Anticancer Activity : A research team synthesized a series of thiazole derivatives and tested them against several cancer cell lines. The most potent compound showed an IC50 value in the low nanomolar range, indicating high efficacy .
  • Anticonvulsant Screening : In an experimental model using PTZ-induced seizures, a derivative of the compound exhibited a significant reduction in seizure frequency compared to control groups, suggesting potential as a therapeutic agent for epilepsy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiophene Cores

The primary compound’s structural analogues vary in substituents, functional groups, and scaffold modifications, leading to distinct physicochemical and biological properties. Key examples include:

Table 1: Comparison of Structural Features
Compound Name (CAS) Molecular Weight (g/mol) Key Substituents/Functional Groups Structural Differences Potential Implications
4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid (861211-10-1) 383.43 Thiazole (4-methylphenyl), nitro group (C-3), carboxylic acid Reference compound High reactivity due to nitro group; carboxylic acid enhances solubility.
5-(4-Methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one (1024019-81-5) 378.42 Thiazoloquinoxaline core, trifluoromethyl Fused thiazoloquinoxaline scaffold vs. simple thiazole Increased rigidity; trifluoromethyl may enhance lipophilicity.
4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid (402946-01-4) 382.43 Thiazole (ethyl, 4-methoxyphenyl), imine linkage, carboxylic acid Methoxy vs. nitro; imine vs. ethylamino bridge Methoxy group is electron-donating, altering electronic properties.
Ethyl 4-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate (AC1LQNHR) ~375 (estimated) Thiophene core, ester group Thiophene vs. thiazole; ester vs. carboxylic acid Reduced hydrogen bonding (lack of thiazole N); ester may act as prodrug.
Ethyl 2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]ethanoate ~370 (estimated) Thiazole (4-chlorophenyl), ester group Chlorophenyl vs. methylphenyl; ester vs. carboxylic acid Increased electronegativity (Cl); ester reduces solubility.
Key Observations :
  • Electron Effects : The nitro group in the primary compound contrasts with electron-donating groups (e.g., methoxy in ), altering reactivity and binding interactions.
  • Scaffold Modifications: Thiazoloquinoxaline in introduces fused rings, likely affecting conformational flexibility and target selectivity.
  • Functional Groups : Carboxylic acids (primary compound, ) enhance hydrophilicity, while esters () may improve membrane permeability but require metabolic activation.

Physicochemical Properties

  • Solubility : Carboxylic acid groups (primary compound, ) enhance aqueous solubility compared to esters ().
  • Stability : The nitro group in the primary compound may improve stability under acidic conditions, whereas methoxy or morpholine groups (e.g., ) could influence pH-dependent behavior.
  • Molecular Weight : Most analogues fall within 370–385 g/mol, suggesting comparable bioavailability profiles.

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